molecular formula C15H14FNO2 B183311 Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine CAS No. 346725-54-0

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

Cat. No.: B183311
CAS No.: 346725-54-0
M. Wt: 259.27 g/mol
InChI Key: QZYDHJQNBCPBGJ-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The presence of a fluorine atom in the benzyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine typically involves the reaction of benzo[1,3]dioxole with 4-fluorobenzylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzo[1,3]dioxole, followed by nucleophilic substitution with 4-fluorobenzylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,3]dioxol-5-ylmethyl-(4-chloro-benzyl)-amine
  • Benzo[1,3]dioxol-5-ylmethyl-(4-bromo-benzyl)-amine
  • Benzo[1,3]dioxol-5-ylmethyl-(4-methyl-benzyl)-amine

Uniqueness

Compared to its analogs, Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a compound of particular interest in medicinal chemistry and other fields of research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDHJQNBCPBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357919
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-54-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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